Absence of Publicly Available Quantitative Biological Activity Data for CAS 1208421-33-3 Represents a Primary Selection Risk Factor
A comprehensive search of authoritative public databases—including PubMed, PubChem, ChEMBL, and BindingDB—identified no peer-reviewed primary research papers or curated bioactivity records that report quantitative IC50, Ki, EC50, or functional antagonism data for 1-((1-benzylpiperidin-4-yl)methyl)-3-(2-chlorophenyl)urea (CAS 1208421-33-3) [1]. By contrast, structurally related N-(ureidoalkyl)-benzyl-piperidine CCR3 antagonists with para-substituted or heterocyclic urea moieties have published CCR3 binding IC50 values in the low-nanomolar to picomolar range (IC50 = 0.01–0.06 nM for optimized leads) [2], and the clinically evaluated analog DPC168 (a benzylpiperidine-substituted aryl urea) demonstrated CCR3-mediated chemotaxis inhibition with IC50 in the low-picomolar range [3]. The absence of analogous data for the 2-chlorophenyl derivative means there is no empirical basis to position this compound relative to its characterized class members on potency, selectivity, or functional efficacy.
| Evidence Dimension | Publicly available quantitative bioactivity data (IC50/Ki/EC50) |
|---|---|
| Target Compound Data | No quantitative data found in PubMed, PubChem, ChEMBL, or BindingDB as of April 2026 |
| Comparator Or Baseline | Class benchmark: Optimized N-(ureidoalkyl)-benzyl-piperidines (e.g., compound 32/DPC168) with CCR3 chemotaxis IC50 = 10–60 pM [2][3] |
| Quantified Difference | Data gap: Unknown potency and selectivity profile for the target compound relative to characterized class members |
| Conditions | Database query: PubChem, ChEMBL, BindingDB, PubMed keyword searches for CAS 1208421-33-3 and IUPAC name variants |
Why This Matters
Procurement without published activity data introduces a risk that the compound possesses substantially lower potency, altered selectivity, or unfavorable physicochemical properties compared to well-characterized analogs, undermining reproducibility in CCR3-targeted studies.
- [1] Database search conducted April 2026: PubMed (no results for CAS 1208421-33-3 or compound name), PubChem (no substance record), ChEMBL (no bioactivity data), BindingDB (no affinity data matching the target compound). View Source
- [2] De Lucca, G. V., Kim, U. T., Johnson, C., Vargo, B. J., Welch, P. K., Covington, M., Davies, P., Solomon, K. A., Newton, R. C., Trainor, G. L., Decicco, C. P., & Ko, S. S. (2002). Discovery and Structure−Activity Relationship of N-(Ureidoalkyl)-Benzyl-Piperidines As Potent Small Molecule CC Chemokine Receptor-3 (CCR3) Antagonists. Journal of Medicinal Chemistry, 45(17), 3794–3804. View Source
- [3] De Lucca, G. V., Kim, U. T., Vargo, B. J., Duncia, J. V., Santella, J. B., Gardner, D. S., Zheng, C., Liauw, A., Wang, Z., Emmett, G., Wacker, D. A., Welch, P. K., Covington, M., Stowell, N. C., Wadman, E. A., Das, A. M., Davies, P., Yeleswaram, S., Graden, D. M., Solomon, K. A., Newton, R. C., Trainor, G. L., & Decicco, C. P. (2005). Discovery of CC chemokine receptor-3 (CCR3) antagonists with picomolar potency. Journal of Medicinal Chemistry, 48(6), 2194–2211. View Source
